4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline
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Overview
Description
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline is a synthetic organic compound with the molecular formula C16H13ClN2OS. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinazoline and 4-chlorophenoxyethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding reduced products.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline can be compared with other similar compounds:
4-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-2-methylquinazoline: This compound has a tert-butyl group instead of a chlorophenoxy group, which may result in different biological activities and properties.
4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline: The presence of a methoxy group instead of a chlorophenoxy group can alter the compound’s reactivity and biological effects.
Properties
CAS No. |
340740-20-7 |
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Molecular Formula |
C17H15ClN2OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-[2-(4-chlorophenoxy)ethylsulfanyl]-2-methylquinazoline |
InChI |
InChI=1S/C17H15ClN2OS/c1-12-19-16-5-3-2-4-15(16)17(20-12)22-11-10-21-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3 |
InChI Key |
WGUIWWHMDHFDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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